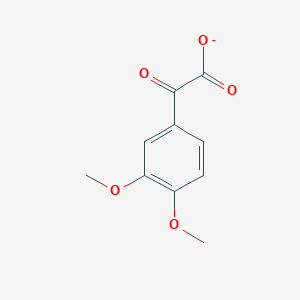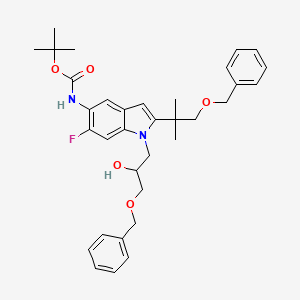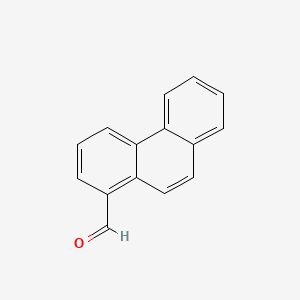
Phenanthrene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthrene-1-carbaldehyde is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by a phenanthrene backbone with an aldehyde functional group attached to the first carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenanthrene-1-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of phenanthrene using the Vilsmeier-Haack reaction, where phenanthrene reacts with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale formylation reactions, utilizing optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Phenanthrene-1-carbaldehyde undergoes various chemical reactions, including:
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Grignard reagents or organolithium compounds for nucleophilic addition.
Major Products:
Oxidation: Phenanthrene-1-carboxylic acid.
Reduction: Phenanthrene-1-methanol.
Substitution: Various phenanthrene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Phenanthrene-1-carbaldehyde has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of phenanthrene-1-carbaldehyde involves its interaction with various molecular targets. For instance, it has been shown to inhibit certain enzymes, such as topoisomerase II, which is crucial for DNA replication and cell division . This inhibition can lead to cytotoxic effects, making it a potential candidate for anticancer therapies. Additionally, its interaction with ion channels in cardiomyocytes has been studied, revealing its impact on cardiac excitability .
Vergleich Mit ähnlichen Verbindungen
Phenanthrene-1-carbaldehyde can be compared with other similar compounds, such as:
Phenanthrene: The parent hydrocarbon without the aldehyde group.
Phenanthrene-9-carbaldehyde: Another aldehyde derivative with the functional group at a different position.
1,10-Phenanthroline: A heterocyclic analog with nitrogen atoms replacing carbon atoms at specific positions.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its position-specific functional group allows for targeted chemical modifications and interactions with biological molecules.
Eigenschaften
CAS-Nummer |
77468-40-7 |
|---|---|
Molekularformel |
C15H10O |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
phenanthrene-1-carbaldehyde |
InChI |
InChI=1S/C15H10O/c16-10-12-5-3-7-15-13-6-2-1-4-11(13)8-9-14(12)15/h1-10H |
InChI-Schlüssel |
RGHWXPPXQQVOKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C(C=CC=C32)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[6-hydroxy-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]phenyl}-2-phenylbutanamide](/img/structure/B14123657.png)
![2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester](/img/structure/B14123660.png)

![2-[(1-benzyl-1H-pyridin-1-ium-4-ylidene)methyl]-5,6-dimethoxy-3H-inden-1-olate;bromide](/img/structure/B14123669.png)

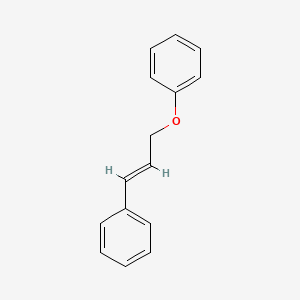
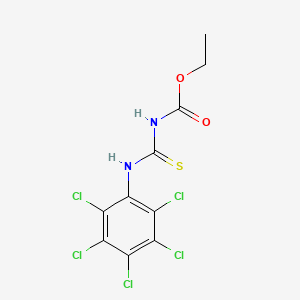

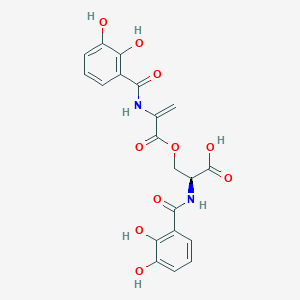
![(2Z)-2-cyano-N-(6-methoxypyridin-3-yl)-2-[2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]ethanamide](/img/structure/B14123685.png)
![1-(4-ethenylbenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14123687.png)
![8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14123688.png)
